

"Hexakis(2,2-difluoroethoxy)phosphazene" CAS number 186817-57-2 properties

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Compound of Interest

Compound Name: Hexakis(2,2-difluoroethoxy)phosphazene

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An In-depth Technical Guide to Hexakis(2,2-difluoroethoxy)phosphazene

CAS Number: 186817-57-2

This technical guide provides a comprehensive overview of **Hexakis(2,2-difluoroethoxy)phosphazene**, a fluorinated cyclotriphosphazene. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical and physical properties, probable synthesis, established applications, and potential, yet underexplored, relevance in the biomedical field.

Core Chemical and Physical Properties

Hexakis(2,2-difluoroethoxy)phosphazene is a white, low-melting solid at room temperature. [1] Its core structure is a six-membered inorganic ring of alternating phosphorus and nitrogen atoms, with each phosphorus atom bearing two 2,2-difluoroethoxy substituents. This high degree of fluorination significantly influences its properties.

Physicochemical Data

The known and predicted physicochemical properties of **Hexakis(2,2-difluoroethoxy)phosphazene** are summarized in the table below. It is important to note that

the boiling point reported in some commercial sources is likely inaccurate and reflects the melting point.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₈ F ₁₂ N ₃ O ₆ P ₃	[2][3]
Molecular Weight	621.19 g/mol	[2][3]
Physical Form	White solid / Low-melting solid	[1][4]
Melting Point	41-42 °C	[4][5]
Boiling Point	41-42 °C (Likely erroneous, reflects melting point)	[4]
Predicted Density	1.79 ± 0.1 g/cm ³	
Solubility	Slightly soluble in Chloroform and Methanol	
Purity	>95% (HPLC available from some suppliers)	[1][2]
Storage Conditions	Ambient temperature; some suppliers recommend refrigeration (2-8 °C) under an inert atmosphere.	[4][6]

Synonyms and Identifiers

- Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene[3]
- 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine[1][4]
- 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene[2]

Synthesis and Characterization: A Generalized Approach

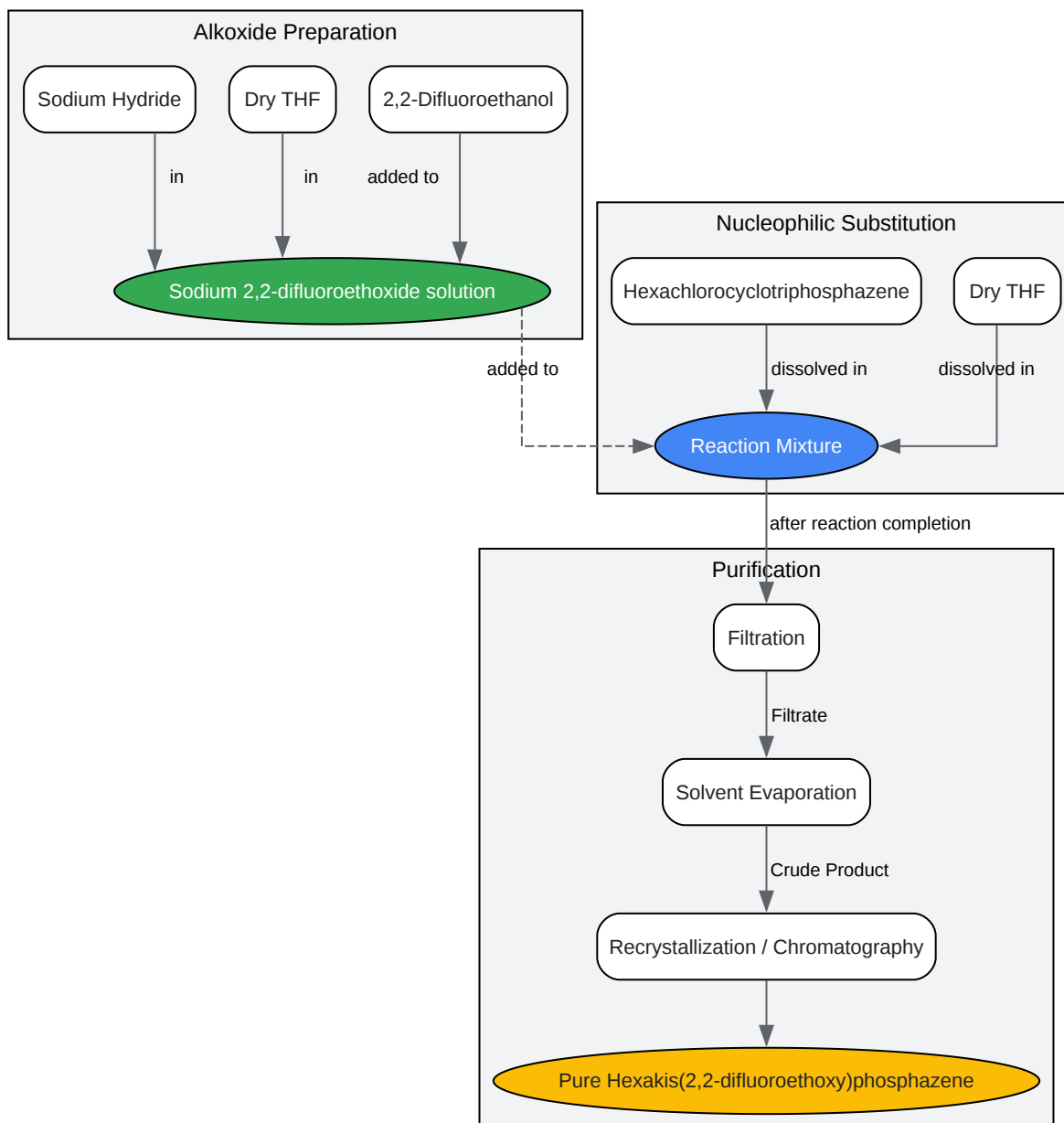
While a specific, detailed experimental protocol for the synthesis of **Hexakis(2,2-difluoroethoxy)phosphazene** is not readily available in peer-reviewed literature, a probable synthetic route can be inferred from the well-established chemistry of cyclophosphazenes. The most common method for preparing such compounds is the nucleophilic substitution of the chlorine atoms on a hexachlorocyclotriphosphazene precursor.

Probable Experimental Protocol

The synthesis likely proceeds via the reaction of hexachlorocyclotriphosphazene with the sodium salt of 2,2-difluoroethanol. A generalized protocol, based on the synthesis of the analogous compound hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene, is as follows:

- **Preparation of the Alkoxide:** Sodium hydride is suspended in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon). 2,2-difluoroethanol is then added dropwise to the suspension. The reaction produces sodium 2,2-difluoroethoxide and hydrogen gas.
- **Nucleophilic Substitution:** A solution of hexachlorocyclotriphosphazene in dry THF is prepared separately. The freshly prepared sodium 2,2-difluoroethoxide solution is then added to the hexachlorocyclotriphosphazene solution.
- **Reaction and Work-up:** The reaction mixture is stirred, likely at room temperature or with gentle heating, until the substitution is complete. The progress of the reaction can be monitored by ^{31}P NMR spectroscopy.
- **Purification:** Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct. The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be further purified by techniques such as recrystallization or column chromatography to yield the final **Hexakis(2,2-difluoroethoxy)phosphazene**.

Generalized Synthesis Workflow



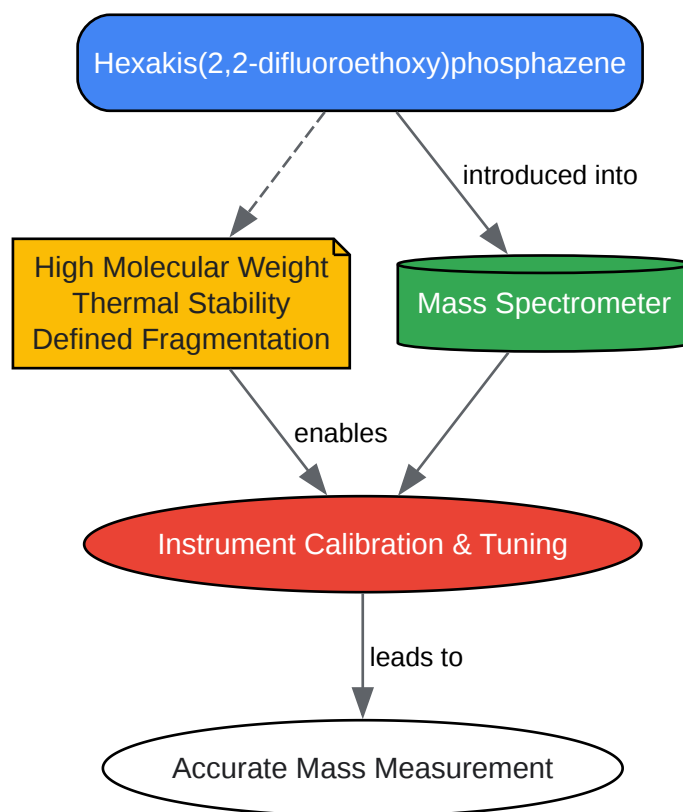
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Caption: Generalized workflow for the synthesis of **Hexakis(2,2-difluoroethoxy)phosphazene**.

Established and Potential Applications

Application in Mass Spectrometry

The primary and well-documented application of **Hexakis(2,2-difluoroethoxy)phosphazene** is as a calibration compound in mass spectrometry. Its high molecular weight, thermal stability, and clean fragmentation pattern make it an excellent reference standard for instrument tuning and calibration, particularly in the high mass range.



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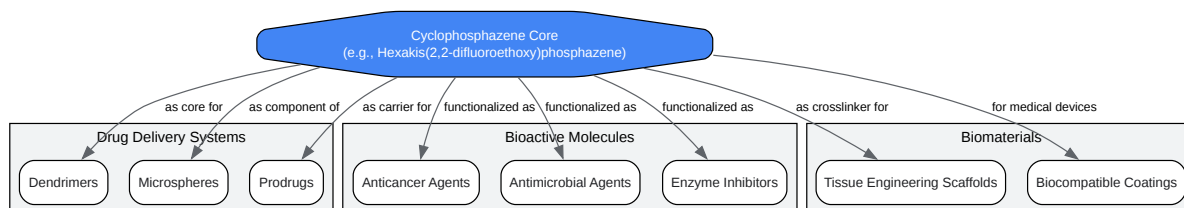
Caption: Role of **Hexakis(2,2-difluoroethoxy)phosphazene** in mass spectrometry.

Potential in Drug Development: A Scaffold of Opportunity

While no direct biological activity or drug development applications have been reported for **Hexakis(2,2-difluoroethoxy)phosphazene** itself, the broader class of cyclophosphazenes is a subject of intense research in the biomedical field. The phosphazene ring serves as a versatile scaffold that can be functionalized to create a wide array of bioactive molecules and drug delivery systems.

- **Drug Delivery Systems:** The six substitution sites on the cyclotriphosphazene ring allow for the attachment of drugs, targeting ligands, and solubilizing groups, leading to the development of sophisticated drug delivery platforms.
- **Inherent Biological Activity:** Many substituted cyclophosphazenes have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The specific nature of the side groups dictates the bioactivity.
- **Role of Fluorine:** The presence of multiple difluoroethoxy groups in the title compound is significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The potential biomedical applications of the cyclophosphazene scaffold are illustrated below.



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Caption: Potential biomedical applications of the cyclophosphazene scaffold.

Safety and Handling

Hexakis(2,2-difluoroethoxy)phosphazene is classified as an irritant. The following hazard statements apply:

- H315: Causes skin irritation.[7]
- H319: Causes serious eye irritation.[7]
- H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Hexakis(2,2-difluoroethoxy)phosphazene is a well-characterized compound with a primary, established role as a high-mass calibrant in mass spectrometry. While its direct application in drug development has not been explored, its cyclophosphazene core represents a platform of significant potential. The versatility of the phosphazene scaffold, combined with the potential benefits of its fluoroalkoxy substituents, suggests that this and similar compounds could be valuable starting points for the design of novel drug delivery systems and bioactive molecules. Further research is warranted to explore the biological properties of this compound and to unlock its potential in the biomedical arena.

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